molecular formula C13H19NO B8714570 4-(4-Methylbenzyl)-piperidin-4-ol CAS No. 192990-05-9

4-(4-Methylbenzyl)-piperidin-4-ol

Cat. No.: B8714570
CAS No.: 192990-05-9
M. Wt: 205.30 g/mol
InChI Key: DGNFSJPAWJLVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylbenzyl)-piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This piperidin-4-ol derivative serves as a key synthetic intermediate and privileged scaffold for the development of novel biologically active molecules. Compounds featuring the 4-(4-methylbenzyl)-piperidin-4-ol structure have been identified as potent and highly selective antagonists for the NR2B subtype of the NMDA (N-methyl-D-aspartate) receptor . Research into closely related analogs has demonstrated substantial potential for neuroprotection, showing efficacy against glutamate-induced toxicity and oxygen/glucose deprivation-induced toxicity in vitro . Furthermore, such compounds have exhibited powerful anticonvulsant activity in animal models, effectively inhibiting sound-induced and NMDA-induced seizures without producing motor deficits at active doses . The structural motif of this compound makes it a valuable building block for investigating new therapeutic agents targeting neurological conditions and CNS disorders. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

192990-05-9

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-[(4-methylphenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-11-2-4-12(5-3-11)10-13(15)6-8-14-9-7-13/h2-5,14-15H,6-10H2,1H3

InChI Key

DGNFSJPAWJLVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2(CCNCC2)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of 4-(4-Methylbenzyl)-piperidin-4-ol in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutics targeting a wide range of diseases.[1][2][3] Within this privileged class of heterocycles, 4-substituted piperidines are of particular importance, serving as key building blocks in the synthesis of complex pharmaceutical agents, most notably in the realm of opioid analgesics.[4][5][6] This technical guide provides an in-depth exploration of 4-(4-Methylbenzyl)-piperidin-4-ol, a versatile yet specific intermediate, from its fundamental chemical properties and synthesis to its strategic application in the development of novel therapeutics. We will dissect the causal reasoning behind its use, provide detailed, field-proven synthetic protocols, and illustrate its transformation into a potential drug candidate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Piperidine Core and the Significance of 4-Substitution

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in numerous approved drugs due to its ability to confer favorable physicochemical properties such as basicity and lipophilicity, which are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine ring's chair-like conformation provides a three-dimensional framework that can be functionalized to achieve precise spatial orientations of pharmacophoric groups, enabling potent and selective interactions with biological targets.[7]

The 4-position of the piperidine ring is a particularly strategic point for substitution. It allows for the introduction of diverse chemical moieties that can profoundly influence a compound's pharmacological activity. In the context of opioid receptor modulators, for example, a substituent at the 4-position is critical for achieving the desired agonist or antagonist profile.[1] 4-(4-Methylbenzyl)-piperidin-4-ol is a prime example of a well-designed intermediate that combines the foundational piperidine core with a tertiary alcohol and a substituted benzyl group, offering multiple avenues for further chemical elaboration.

Physicochemical and Spectroscopic Profile of 4-(4-Methylbenzyl)-piperidin-4-ol

A thorough understanding of the physical and spectral properties of a key intermediate is paramount for its successful use in multi-step synthesis. The data presented below provides the necessary benchmarks for reaction monitoring and quality control.

PropertyValue
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point 115-120 °C (Predicted)
Boiling Point >300 °C (Predicted)
Solubility Soluble in methanol, ethanol, DCM, THF
pKa ~9.5 (Predicted for piperidine nitrogen)

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.09 (d, J = 8.0 Hz, 2H, Ar-H), 3.10-3.00 (m, 2H, piperidine-H), 2.85 (s, 2H, Ar-CH₂), 2.70-2.60 (m, 2H, piperidine-H), 2.32 (s, 3H, Ar-CH₃), 1.80-1.70 (m, 2H, piperidine-H), 1.65-1.55 (m, 2H, piperidine-H), 1.50 (s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 136.0 (Ar-C), 135.5 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 70.0 (C-OH), 46.0 (piperidine-CH₂), 45.0 (Ar-CH₂), 38.0 (piperidine-CH₂), 21.0 (Ar-CH₃).

  • IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 3020 (Ar C-H stretch), 2940, 2860 (Aliphatic C-H stretch), 1610, 1510 (Ar C=C stretch), 1150 (C-O stretch).

  • MS (ESI+): m/z 206.15 [M+H]⁺.

Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol: A Step-by-Step Protocol

The most direct and efficient method for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol is the Grignard reaction.[8][9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, the 4-methylbenzylmagnesium halide acts as the nucleophile, and a suitably N-protected 4-piperidone serves as the electrophilic carbonyl compound. The N-benzyl protecting group is chosen for its stability under Grignard conditions and its facile removal via catalytic hydrogenation in a later step.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Part A: Grignard Reagent Preparation cluster_1 Part B: Grignard Reaction cluster_2 Part C: N-Debenzylation (Subsequent Step) A 4-Methylbenzyl chloride D 4-Methylbenzylmagnesium chloride A->D + Mg, I₂ (cat.) B Magnesium turnings B->D C Anhydrous THF C->D E N-Benzyl-4-piperidone G Reaction Mixture D->G E->G Add dropwise at 0°C F Anhydrous THF F->G H N-Benzyl-4-(4-methylbenzyl)-piperidin-4-ol G->H 1. Stir overnight 2. Quench with aq. NH₄Cl K 4-(4-Methylbenzyl)-piperidin-4-ol H->K I H₂, Pd/C I->K J Methanol J->K Fentanyl Analog Synthesis A N-Benzyl-4-(4-methylbenzyl)- piperidin-4-ol B 4-(4-Methylbenzyl)-piperidin-4-ol A->B H₂, Pd/C, MeOH (Debenzylation) D N-Phenyl-4-(4-methylbenzyl)- piperidin-4-amine B->D + Aniline, NaBH(OAc)₃, AcOH, DCM (Reductive Amination) C Aniline C->D F N-(1-(4-Methylbenzyl)piperidin-4-yl)- N-phenylpropanamide (Fentanyl Analog) D->F + Propionyl chloride, DIPEA, DCM (Acylation) E Propionyl chloride E->F

Sources

Methodological & Application

Step-by-step synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Detailed Guide to the Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol via Grignard Reaction

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol, a tertiary alcohol featuring a piperidine scaffold. Such structures are of significant interest in medicinal chemistry and drug development as versatile intermediates. The described synthesis employs a Grignard reaction, a robust and fundamental carbon-carbon bond-forming strategy. The protocol details the in situ preparation of the 4-methylbenzylmagnesium chloride reagent followed by its nucleophilic addition to 4-piperidone. This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the underlying chemical principles, critical safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The synthesis of substituted piperidine rings is a cornerstone of modern pharmaceutical chemistry. The piperidine moiety is a common feature in numerous marketed drugs due to its ability to confer favorable pharmacokinetic properties. The target molecule, 4-(4-Methylbenzyl)-piperidin-4-ol, is a tertiary alcohol, a functional group that can serve as a synthetic handle for further molecular elaboration or contribute to the pharmacological profile of a final compound.

The most direct and classical approach to constructing this molecule is through the Grignard reaction.[1] This powerful transformation involves the addition of a highly nucleophilic organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[2]

The chosen synthetic strategy involves two key stages:

  • Formation of the Grignard Reagent: 4-Methylbenzylmagnesium chloride is prepared by reacting 4-methylbenzyl chloride with magnesium metal in an anhydrous ethereal solvent.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is added to 4-piperidone. The nucleophilic carbanion of the Grignard reagent attacks the carbonyl carbon of the piperidone, forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol product.[3]

A critical consideration in this specific synthesis is the presence of an acidic N-H proton on the 4-piperidone starting material. Grignard reagents are not only potent nucleophiles but also extremely strong bases. Consequently, the first equivalent of the Grignard reagent will be consumed in an acid-base reaction, deprotonating the piperidine nitrogen. Therefore, a stoichiometric excess (at least two equivalents) of the Grignard reagent is required to ensure the subsequent nucleophilic addition to the carbonyl group proceeds to completion.

This guide will provide detailed protocols for each step, emphasizing the stringent anhydrous conditions and safety measures necessary for handling the highly reactive intermediates involved.[4][5]

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Aqueous Workup R1 4-Methylbenzyl Chloride I1 4-Methylbenzylmagnesium Chloride (Grignard Reagent) R1->I1 Anhydrous THF R2 Magnesium (Mg) R2->I1 Anhydrous THF R3 4-Piperidone I2 Magnesium Alkoxide Intermediate R3->I2 1. Anhydrous THF, 0 °C 2. >2 equivalents of Grignard I1->I2 1. Anhydrous THF, 0 °C 2. >2 equivalents of Grignard P1 4-(4-Methylbenzyl)-piperidin-4-ol I2->P1 Sat. aq. NH4Cl

Caption: Overall synthetic route for 4-(4-Methylbenzyl)-piperidin-4-ol.

Detailed Experimental Protocols

Materials and Equipment
Reagents & Solvents Equipment
4-Methylbenzyl chloride (>98%)Three-neck round-bottom flasks (flame-dried)
Magnesium turningsReflux condenser (flame-dried)
Iodine (crystal)Dropping funnel (flame-dried)
Anhydrous Tetrahydrofuran (THF)Magnetic stirrer and stir bars
4-Piperidone monohydrate hydrochlorideSchlenk line or nitrogen/argon balloon setup
Sodium hydroxide (NaOH)Syringes and needles (oven-dried)
Saturated aqueous NH₄Cl solutionIce bath and Dry Ice/acetone bath
Ethyl acetate (EtOAc)Separatory funnel
Brine (saturated aqueous NaCl)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Glassware for chromatography/crystallization
Diethyl etherTLC plates (silica gel)
Protocol I: Preparation of 4-Methylbenzylmagnesium Chloride (Grignard Reagent)

This protocol describes the in situ preparation of the Grignard reagent. Strict adherence to anhydrous conditions is paramount for success.[5]

Grignard_Formation_Workflow start Start prep_glassware Assemble and flame-dry all glassware under inert gas flow (N₂ or Ar). start->prep_glassware add_mg Add magnesium turnings and an iodine crystal to the reaction flask. prep_glassware->add_mg add_thf Add a portion of anhydrous THF. add_mg->add_thf prep_halide Prepare a solution of 4-methylbenzyl chloride in anhydrous THF in a dropping funnel. add_thf->prep_halide initiate Add a small amount of halide solution to the Mg. Observe for color change and gentle reflux. prep_halide->initiate check_initiation Reaction Initiated? initiate->check_initiation activate_mg Gently warm the flask or add another iodine crystal to initiate. check_initiation->activate_mg No add_halide_slowly Add the remaining halide solution dropwise at a rate to maintain a gentle reflux. check_initiation->add_halide_slowly Yes activate_mg->initiate reflux After addition, stir the grey, cloudy mixture at room temperature or gentle reflux for 1 hour. add_halide_slowly->reflux end Grignard reagent is ready for use. reflux->end

Caption: Workflow for the preparation of the Grignard reagent.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under a steady flow of inert gas to remove all adsorbed water.[6] Allow to cool to room temperature.

  • Reagent Setup: Place magnesium turnings (2.67 g, 110 mmol, 2.2 equiv) and a single small crystal of iodine into the cooled flask. The iodine helps to activate the magnesium surface.[7]

  • Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (7.03 g, 50 mmol, 1.0 equiv) in 80 mL of anhydrous THF.

  • Reaction Start: Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color and the onset of gentle bubbling or reflux.[5] If the reaction does not start, gentle warming with a heat gun may be required.

  • Addition: Once initiated, add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a steady but controlled reflux. Use an ice bath to moderate the reaction if it becomes too vigorous.[8]

  • Completion: After the addition is complete, stir the resulting cloudy, grey-to-brown mixture for an additional 1 hour at room temperature to ensure complete formation of the Grignard reagent. The reagent should be used immediately in the next step.

Protocol II: Synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol
  • Substrate Preparation: In a separate flame-dried, three-neck flask under an inert atmosphere, suspend 4-piperidone monohydrate hydrochloride (3.84 g, 25 mmol, 0.5 equiv based on the halide) in 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Grignard Addition: Slowly add the freshly prepared 4-methylbenzylmagnesium chloride solution (from Protocol I) to the stirred 4-piperidone suspension via a cannula or dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C. A thick precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 3-4 hours or until TLC analysis indicates consumption of the 4-piperidone.

Protocol III: Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This is a milder alternative to strong acids, which can cause dehydration of the tertiary alcohol product.[7] Stir vigorously for 15-20 minutes until two clear layers form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil or solid, can be purified by either:

    • Recrystallization: Using a suitable solvent system like ethyl acetate/hexanes.

    • Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent streaking on the column.

Characterization Data

The successful synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ) should be confirmed using standard analytical techniques.

Analysis Expected Results
¹H NMR Predicted shifts (CDCl₃, 400 MHz), δ (ppm): ~7.15 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~3.0-2.8 (m, 4H, piperidine CH₂N), 2.75 (s, 2H, Ar-CH₂-C), 2.30 (s, 3H, Ar-CH₃), ~1.7-1.5 (m, 4H, piperidine CH₂-C-CH₂), ~1.5 (br s, 2H, OH and NH).
¹³C NMR Predicted shifts (CDCl₃, 101 MHz), δ (ppm): ~136.0 (Ar-C), ~134.5 (Ar-C), ~130.0 (Ar-CH), ~129.0 (Ar-CH), ~70.0 (quaternary C-OH), ~48.0 (Ar-CH₂), ~46.0 (piperidine CH₂N), ~38.0 (piperidine CH₂-C-CH₂), 21.0 (Ar-CH₃).
Mass Spec (ESI+) m/z: 206.15 [M+H]⁺
Appearance White to off-white solid.

Critical Safety Precautions

Grignard reactions are hazardous and must be performed with appropriate safety measures in a well-ventilated chemical fume hood.[4][9]

  • Flammability: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[6]

  • Reactivity with Water: Grignard reagents react violently with water, releasing flammable gases. All glassware must be scrupulously dried, and anhydrous solvents must be used.[9] The reaction should be protected from atmospheric moisture with an inert gas atmosphere.

  • Exothermic Reaction: The formation and reaction of Grignard reagents are highly exothermic. The rate of addition must be carefully controlled, and an ice bath should be readily available for cooling to prevent a runaway reaction.[4]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles or a face shield, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[8]

  • Quenching: Quench excess Grignard reagent and the reaction mixture slowly and carefully, especially at the beginning, as the initial reaction can be vigorous.

  • Working Alone: It is highly recommended not to perform Grignard reactions while working alone in the laboratory.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Grignard reaction does not initiate. 1. Inactive magnesium surface (oxide layer).[7]2. Wet glassware or solvent.[5]3. Impure alkyl halide.1. Gently crush some Mg turnings under inert gas. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.[7]2. Re-dry all glassware and use freshly opened or distilled anhydrous solvent.
Low yield of the final product. 1. Incomplete Grignard formation.2. Insufficient Grignard reagent (<2 equivalents).3. Side reactions.[7]1. Ensure the magnesium is fully consumed during reagent formation.2. Use at least 2.2 equivalents of Grignard reagent to account for deprotonation of the piperidone N-H.3. Maintain low temperature during addition.
Significant amount of starting ketone recovered. 1. Grignard reagent was not formed successfully.2. The Grignard reagent acted as a base, causing enolization of the piperidone.[7]1. Titrate the Grignard reagent before use to confirm its concentration.2. Perform the addition at a lower temperature (e.g., -20 °C to -78 °C) to favor nucleophilic addition over enolization.
Formation of 4-methyl-bibenzyl (Wurtz coupling byproduct). The Grignard reagent reacted with unreacted 4-methylbenzyl chloride.[7]Ensure slow, controlled addition of the alkyl halide during the Grignard formation step to maintain a low concentration of the halide in the presence of the Grignard reagent.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Laboratory Reaction Safety Summary. Available: [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available: [Link]

  • Case Western Reserve University. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available: [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available: [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available: [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Available: [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available: [Link]

  • Organic Chemistry. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Available: [Link]

Sources

Topic: High-Purity Crystallization of 4-(4-Methylbenzyl)-piperidin-4-ol: Solvent Selection and Optimized Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide for the purification of 4-(4-Methylbenzyl)-piperidin-4-ol, a key heterocyclic scaffold in medicinal chemistry. Achieving high purity of such intermediates is a critical, non-negotiable step in drug discovery and development to ensure reliable biological data and meet stringent regulatory standards.[1] This guide moves beyond simple procedural lists to explain the fundamental principles of crystallization, detailing a systematic approach to solvent selection and providing robust, step-by-step protocols for both single-solvent and anti-solvent crystallization methods. The methodologies are designed to be self-validating, enabling researchers to effectively remove common impurities and obtain a final product of high crystalline and chemical purity.

Introduction: The Imperative for Purity

Piperidine derivatives are foundational structural motifs in a vast number of pharmaceuticals.[1][2] The compound 4-(4-Methylbenzyl)-piperidin-4-ol is a valuable intermediate, possessing a tertiary alcohol and a secondary amine within a piperidine ring, functional groups that are pivotal for further synthetic transformations. However, its synthesis can result in a crude product containing unreacted starting materials, byproducts, and residual solvents. Crystallization is a powerful, scalable, and economical technique for purification that leverages differences in solubility between the target compound and its impurities.[3][4] The selection of an appropriate solvent system is the cornerstone of developing a successful and reproducible crystallization process, directly influencing yield, purity, crystal morphology, and even polymorphic form.[5][6]

The Science of Crystallization: A Mechanistic Overview

A successful crystallization process is a carefully controlled thermodynamic event governed by solubility, supersaturation, nucleation, and growth.[5][7]

  • Solubility and Supersaturation: An ideal crystallization solvent will exhibit a steep solubility curve with respect to temperature—dissolving the compound sparingly at low temperatures but extensively at higher temperatures.[8][9] This differential solubility allows for the creation of a supersaturated solution upon cooling. Supersaturation is the essential driving force for crystallization; it is a thermodynamically unstable state where the concentration of the solute exceeds its equilibrium solubility.

  • Nucleation and Crystal Growth: In a supersaturated solution, solute molecules begin to self-assemble into ordered, microscopic clusters in a process called nucleation. Once a stable nucleus has formed, further solute molecules will deposit onto its surface, leading to macroscopic crystal growth.[5] The rate of cooling directly impacts this phase; slow cooling generally promotes the formation of larger, more perfect crystals by favoring growth over nucleation, whereas rapid cooling can lead to the rapid formation of many small crystals, which may trap impurities.[10]

The physicochemical properties of 4-(4-Methylbenzyl)-piperidin-4-ol—containing a polar hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting amine, and a non-polar 4-methylbenzyl moiety—suggest that a range of solvents, particularly polar protic solvents or specific solvent/anti-solvent mixtures, will be effective.

Protocol I: Systematic Solvent Screening

Before attempting a bulk purification, a systematic solvent screening must be performed to identify the optimal solvent or solvent system. This is the most critical experimental step.

Objective: To identify a solvent that dissolves 4-(4-Methylbenzyl)-piperidin-4-ol completely when hot but poorly when cold, while keeping impurities either fully dissolved or completely insoluble at all temperatures.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 4-(4-Methylbenzyl)-piperidin-4-ol into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see Table 1) dropwise, vortexing after each addition. Add up to 1 mL. Note the solubility at ambient temperature. An ideal solvent will show poor solubility.[8]

  • Heating: For solvents that showed poor room-temperature solubility, gently heat the test tube in a sand bath or on a hot plate, again with agitation. A suitable solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath to further reduce the temperature.

  • Observation: A successful solvent will yield a significant amount of crystalline precipitate upon cooling. Observe the quality and quantity of the crystals formed.

Table 1: Candidate Solvents for Screening
Solvent ClassExamplesRationale for Selection
Polar Protic Ethanol, Isopropanol, WaterThe hydroxyl and amine groups can form strong hydrogen bonds with these solvents. Alcohols are often excellent choices for piperidinol derivatives.[3][11]
Polar Aprotic Acetonitrile, Acetone, Ethyl AcetateCan interact via dipole-dipole forces. Often used in combination as a "good" solvent with a non-polar anti-solvent.
Non-Polar Toluene, Heptane, HexaneThe 4-methylbenzyl group provides non-polar character. These are often used as anti-solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate polarity; can be effective for compounds with mixed polarity. Diethyl ether is a common choice for precipitating piperidine salts.[12]
Workflow for Solvent Selection

G cluster_screening Solvent Screening Protocol start Place ~25mg Crude Compound in Test Tubes add_solvent Add Candidate Solvent Dropwise (0.5-1.0 mL) start->add_solvent check_rt_sol Soluble at Room Temp? add_solvent->check_rt_sol heat Heat Solution Gently to Boiling check_rt_sol->heat No reject_rt Reject: Too Soluble check_rt_sol->reject_rt Yes check_hot_sol Fully Dissolved When Hot? heat->check_hot_sol cool Cool Slowly to RT, then in Ice Bath check_hot_sol->cool Yes reject_hot Reject: Insoluble check_hot_sol->reject_hot No check_xtal Crystals Form? cool->check_xtal reject_xtal Reject: Oils Out or No Ppt. check_xtal->reject_xtal No accept Select as Candidate Solvent check_xtal->accept Yes

Caption: Workflow diagram for systematic solvent screening.

Protocol II: Optimized Single-Solvent Crystallization

This protocol is ideal when a single solvent with a steep temperature-solubility profile is identified (e.g., isopropanol, ethanol).

Materials:

  • Crude 4-(4-Methylbenzyl)-piperidin-4-ol

  • Selected crystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stem funnel and fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of solvent required to create a slurry. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[1] Causality Note: Adding a large excess of solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a short-stem funnel on the hotplate. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask.[9] Causality Note: This step must be done quickly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, crystallization can be further maximized by placing the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Causality Note: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Protocol III: Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent" or "poor" solvent).[8]

Materials:

  • Crude 4-(4-Methylbenzyl)-piperidin-4-ol

  • "Good" solvent (e.g., Acetone, THF)

  • "Anti-solvent" (e.g., Heptane, Water)

  • Erlenmeyer flask or beaker

  • Stirring apparatus

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise. Continue adding until the solution becomes faintly and persistently turbid. This point of turbidity indicates the onset of nucleation.

  • Re-dissolution & Crystallization: Add a few drops of the "good" solvent to just redissolve the turbidity, creating a clear, saturated solution.

  • Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates. If needed, gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Collection and Drying: Collect, wash (with the anti-solvent or a mixture rich in it), and dry the crystals as described in Protocol II (Steps 4-6).

Decision Logic for Crystallization Method

G start Perform Solvent Screen (Protocol I) decision Was a single solvent with a steep temperature-solubility curve found? start->decision single_solvent Use Protocol II: Single-Solvent Crystallization decision->single_solvent Yes anti_solvent_path Find a 'Good' Solvent (high solubility) and a miscible 'Poor' Solvent (low solubility) decision->anti_solvent_path No end_node Obtain Purified Crystals for Analysis single_solvent->end_node anti_solvent Use Protocol III: Anti-Solvent Crystallization anti_solvent_path->anti_solvent anti_solvent->end_node

Caption: Decision tree for selecting the appropriate crystallization protocol.

Purity Assessment and Validation

The success of the purification must be validated empirically. The following methods are recommended:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, typically expressed as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

References

  • Benchchem.
  • APC Ltd. (2020).
  • ResearchGate.
  • Benchchem.
  • Thompson, S. (2020). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Park, K. (2010).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Ramalingam, A. (2021).
  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Molecular Pharmaceutics.
  • Probert, M. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Google Patents. (2008).
  • University of Angers.
  • Ankara University. (n.d.). 3.3.
  • Deacon, C. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • University of Missouri-St. Louis. 4.
  • ResearchGate. (n.d.). Solubility and Crystallization Process of 2,2,6,6-Tetramethyl-4-piperidinol (TMP).

Sources

Scalable Manufacturing Processes for 4-Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and engineers scaling the synthesis of 4-substituted piperidin-4-ols (specifically 4-aryl-4-hydroxypiperidines), a critical pharmacophore found in analgesics (e.g., Loperamide), antipsychotics (e.g., Haloperidol), and antihistamines (e.g., Terfenadine derivatives).[1]

Executive Summary & Strategic Analysis

The synthesis of 4-aryl-4-piperidinols typically involves the nucleophilic addition of an organometallic reagent (Grignard or Organolithium) to an N-protected 4-piperidone. While straightforward on a milligram scale, this transformation presents significant safety and quality challenges at the kilogram-to-ton scale:

  • Exotherm Control: The addition of Grignard reagents to ketones is highly exothermic (

    
    ), posing runaway risks in batch reactors.
    
  • Impurity Profile: Competitive side reactions, primarily Wurtz coupling (biaryl formation) and Enolization (deprotonation of the piperidone leading to recovered starting material), reduce yield.[1]

  • Material Handling: Handling pyrophoric organometallics and large volumes of ether/THF requires strict engineering controls.

This guide details two validated protocols: an Optimized Semi-Batch Protocol for standard pilot plants and a Continuous Flow Protocol for high-throughput manufacturing.

Chemical Reaction Engineering

Reaction Pathway & Impurity Map

The target transformation is the addition of an aryl Grignard (


) to 

-Boc-4-piperidone.

ReactionPathway SM1 N-Boc-4-Piperidone Inter Tetrahedral Alkoxide Intermediate SM1->Inter Nucleophilic Addn (-78°C to 0°C) Impurity1 Enolization Byproduct (Recovered SM) SM1->Impurity1 Basic Deprotonation (High Temp/Fast Addn) SM2 Aryl Grignard (ArMgBr) SM2->Inter Impurity3 Wurtz Dimer (Ar-Ar) SM2->Impurity3 Homocoupling (During Grignard Prep) Product 4-Aryl-4-piperidinol (Target) Inter->Product H3O+ Quench Impurity2 Dehydration Product (Tetrahydropyridine) Product->Impurity2 Acidic Workup (pH < 2)

Figure 1: Reaction pathway highlighting the target nucleophilic addition and critical impurity-forming side reactions.

Protocol A: Optimized Semi-Batch Synthesis (Pilot Scale)

Objective: Produce 1.0 kg of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine. Rationale: Uses standard batch reactors but incorporates Lanthanide salt additives (CeCl


 or LaCl

) to suppress enolization and enhance nucleophilic addition, a technique crucial for sterically hindered or enolizable ketones [1].[1]
Reagents & Equipment
  • Reactor: 20 L Jacketed Glass Reactor with cryostat (-80°C to +20°C).

  • Reagents:

    • N-Boc-4-piperidone (1.0 kg, 5.02 mol)

    • 4-Chlorophenylmagnesium bromide (1.0 M in THF, 6.02 mol, 1.2 equiv)[1]

    • Cerium(III) chloride anhydrous (beads, 1.2 equiv) – Optional for difficult substrates[1]

    • THF (Anhydrous, 10 L)

  • Safety: Nitrogen inertion, rupture disk, secondary containment.[1]

Step-by-Step Procedure
  • System Inertion: Purge the reactor with N

    
     for 30 mins. Ensure moisture content < 50 ppm.
    
  • Substrate Dissolution: Charge N-Boc-4-piperidone and anhydrous THF (5 L). Cool to -10°C .

    • Note: While lab protocols suggest -78°C, -10°C is often sufficient for 4-piperidones if addition rate is controlled, reducing cryogenic costs [2].[1]

  • Grignard Addition (The Critical Step):

    • Charge the Grignard reagent into a dosing vessel.

    • Dosing Strategy: Add dropwise over 4 hours .

    • Temperature Limit: Maintain internal temperature

      
      . If 
      
      
      
      spikes, halt addition immediately.[1]
    • Mechanistic Insight: Slow addition prevents local hot spots where the Grignard reagent acts as a base (causing enolization) rather than a nucleophile.

  • Reaction Monitoring:

    • Stir for 2 hours at 0°C.

    • Sample for HPLC.[2] Criteria: < 2% residual ketone.

  • Quench (Exotherm Hazard):

    • Prepare a 15% w/w NH

      
      Cl solution (5 L).
      
    • Reverse Quench: Transfer the cold reaction mixture into the quench solution (pre-cooled to 5°C). This controls gas evolution and prevents precipitation of Mg-salts as sticky clumps.

  • Workup:

    • Separate phases.[3] Extract aqueous layer with Ethyl Acetate (2 x 3 L).

    • Wash combined organics with Brine (2 L).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Crystallization:

    • Dissolve crude oil in hot Heptane/EtOAc (9:1). Cool slowly to 5°C.

    • Filter white solids. Yield target: >85%.

Protocol B: Continuous Flow Manufacturing (Industrial Scale)

Objective: Continuous production of 4-substituted piperidinols with enhanced safety profile. Rationale: Flow chemistry minimizes the active inventory of hazardous Grignard reagents and allows operation at higher temperatures (0°C to 20°C) without selectivity loss due to superior mixing (Reynolds number > 2000) [3].

Flow Reactor Setup
  • Module 1 (Grignard Formation): Packed bed reactor containing Mg turnings (activated).[1] Pump aryl halide/THF through column.

  • Module 2 (Addition): Plate reactor or Static Mixer (T-mixer) combining Grignard stream and Piperidone stream.

  • Module 3 (Quench): Continuous mixing with aqueous NH

    
    Cl.
    

FlowProcess FeedA Feed A: Aryl Halide in THF MgCol Mg Packed Bed (Grignard Formation) 60°C FeedA->MgCol FeedB Feed B: N-Boc-Piperidone Mixer Static Mixer (Reaction Zone) 0°C, Residence: 5 min FeedB->Mixer FeedC Feed C: Aq. NH4Cl Quench Quench Zone (Mixing Chamber) FeedC->Quench MgCol->Mixer ArMgX Stream Mixer->Quench Alkoxide Stream Collection Phase Separator & Collection Quench->Collection

Figure 2: Continuous flow schematic. Module 1 generates the Grignard "on-demand," eliminating bulk storage of pyrophoric reagents.[1]

Operating Parameters
ParameterSettingRationale
Flow Rate (Stream A) 10 mL/minDefines production rate.
Stoichiometry 1.1 : 1.0 (Grignard : Ketone)Slight excess ensures full conversion.
Residence Time 5 - 10 minutesFast kinetics of Grignard addition allow short contact times.
Pressure 5 - 10 barPrevents solvent boiling and ensures single-phase flow.
Temperature 20°C (Module 2)Superior mixing in flow allows near-ambient operation with minimal byproduct formation [4].
Advantages over Batch[1]
  • Safety: Active Grignard volume is < 100 mL at any time.

  • Selectivity: "Flash" mixing prevents local excesses of Grignard, suppressing the Wurtz homocoupling side reaction.[1]

  • Throughput: A modest flow rig can produce ~5-10 kg/day continuously.

Quality Control & Analytical Specifications

To ensure pharmaceutical grade quality, the following impurity limits must be met.

AttributeMethodSpecificationNote
Assay HPLC (UV 254 nm)> 98.0% w/wMain component.
Impurity A (Ketone) HPLC< 0.5%Unreacted starting material.
Impurity B (Alkene) HPLC/GC< 0.5%Dehydration product (Tetrahydropyridine).
Impurity C (Biaryl) GC-MS< 0.1%Wurtz coupling from Grignard prep.
Residual Solvents GC-Headspace< 5000 ppmTHF/Heptane limits (ICH Q3C).
Water Content Karl Fischer< 0.5%Critical for stability.

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.
  • Detection: 210 nm (for Boc group) and 254 nm (for Aryl group).[1]

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents."[1] Journal of the American Chemical Society, 111(12), 4392-4398.[1] Link[1]

  • BenchChem Technical Support. "Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction." Application Note. Link

  • Jamison, T. F., et al. "Continuous Flow Synthesis of Highly Substituted Pyrazoles and Piperidines."[1] Angewandte Chemie Int.[4] Ed., 56(30), 8823–8827.[1][4] Link[1]

  • Kappe, C. O., et al. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale."[1] Reaction Chemistry & Engineering. Link

  • Muby Chemicals. "Manufacturing process details for 4-(4-Chlorophenyl)-4-Hydroxypiperidine." Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(4-Methylbenzyl)-piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important piperidinol derivative. Here, we address common challenges and provide in-depth, field-tested solutions to help you optimize your reaction yields and ensure product purity.

Introduction to the Synthesis

The synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol is most commonly achieved via a Grignard reaction. This involves the addition of a 4-methylbenzyl magnesium halide (a Grignard reagent) to a protected piperidin-4-one, typically N-benzyl-4-piperidone or a similar N-protected analog, followed by deprotection. The seemingly straightforward nature of this reaction belies several critical parameters that can significantly impact yield and purity. This guide will provide the expertise needed to navigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol. We will explore the root causes and provide systematic solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is often the most pressing issue. The cause can typically be traced back to the Grignard reagent's formation or reactivity.

Possible Causes & Solutions

Cause Explanation Recommended Action
Poor Quality Grignard Reagent The Grignard reagent is highly sensitive to moisture and air (oxygen). Contamination will quench the reagent, rendering it inactive.Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Magnesium The magnesium turnings may have an oxide layer that prevents reaction with the alkyl halide.Activate the magnesium turnings prior to the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask.
Side Reactions The Grignard reagent can be consumed by side reactions, such as reaction with acidic protons or with the enolizable ketone starting material.Ensure all reagents and solvents are free of acidic impurities. Add the Grignard reagent to the piperidone solution slowly and at a low temperature (e.g., 0 °C) to minimize enolization.
Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield. Understanding the source of these byproducts is key to their elimination.

Common Byproducts & Mitigation Strategies

Byproduct Formation Mechanism Mitigation Strategy
Biphenyl Derivative (Wurtz Coupling) The Grignard reagent can couple with unreacted 4-methylbenzyl halide.Add the 4-methylbenzyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
Unreacted Starting Material Incomplete reaction due to insufficient Grignard reagent or short reaction time.Use a slight excess of the Grignard reagent (1.1-1.5 equivalents). Monitor the reaction progress using TLC or LC-MS to ensure completion.
Over-addition Product In some cases, a second molecule of the Grignard reagent can react with the initial product.This is less common for this specific synthesis but can be minimized by slow addition of the Grignard reagent and maintaining a low reaction temperature.
Issue 3: Difficulties in Product Isolation and Purification

The desired product, 4-(4-Methylbenzyl)-piperidin-4-ol, can be challenging to isolate due to its physical properties and the presence of similar impurities.

Purification Workflow

G cluster_0 Post-Reaction Work-up cluster_1 Purification A Quench Reaction Mixture (e.g., with aq. NH4Cl) B Extract with Organic Solvent (e.g., Ethyl Acetate) A->B C Wash Organic Layer (e.g., with Brine) B->C D Dry and Concentrate C->D E Column Chromatography (Silica Gel) D->E Crude Product F Recrystallization (e.g., from Heptane/Ethyl Acetate) E->F G Characterize Pure Product (NMR, MS, etc.) F->G

Caption: A typical workflow for the isolation and purification of 4-(4-Methylbenzyl)-piperidin-4-ol.

Troubleshooting Purification

  • Emulsion during Extraction: If an emulsion forms during the aqueous work-up, add a small amount of brine or filter the mixture through a pad of Celite.

  • Co-eluting Impurities in Chromatography: If impurities are difficult to separate by column chromatography, consider changing the solvent system (e.g., trying a gradient of methanol in dichloromethane). Alternatively, derivatization of the product or impurities can sometimes alter their polarity enough for separation.

  • Poor Crystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal from a previous successful batch. Ensure the correct solvent system is being used for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal N-protecting group for the piperidin-4-one starting material?

The choice of the N-protecting group is critical. While N-benzyl is common, it requires harsh hydrogenolysis conditions for removal, which can sometimes lead to side reactions. The Boc (tert-butyloxycarbonyl) group is often a better choice as it is stable to the Grignard reaction conditions but can be easily removed under acidic conditions (e.g., with TFA or HCl in an organic solvent).

Q2: How can I effectively monitor the progress of the Grignard reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Spot the reaction mixture on a silica gel plate and elute with an appropriate solvent system (e.g., 1:1 ethyl acetate/heptane). The disappearance of the piperidin-4-one starting material spot indicates the reaction is proceeding. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the key safety precautions for this synthesis?

  • Grignard Reagents: Grignard reagents are highly reactive and can ignite on contact with air or moisture. Always handle them under an inert atmosphere and have an appropriate fire extinguisher (Class D for metal fires) nearby.

  • Anhydrous Solvents: Anhydrous ethers (diethyl ether, THF) are flammable and can form explosive peroxides. Never distill them to dryness.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzylmagnesium Chloride
  • Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, prepare a solution of 4-methylbenzyl chloride (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-methylbenzyl chloride solution to the magnesium turnings. If the reaction does not start, add a single crystal of iodine.

  • Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining 4-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Addition to N-Boc-4-piperidone
  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared 4-methylbenzylmagnesium chloride solution (1.1 equivalents) to the N-Boc-4-piperidone solution via a cannula or dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Proceed with the work-up and purification as described in the "Difficulties in Product Isolation and Purification" section.

Reaction Mechanism Overview

G N-Boc-4-piperidone N-Boc-4-piperidone Intermediate\nAlkoxide Intermediate Alkoxide N-Boc-4-piperidone->Intermediate\nAlkoxide + 4-Methylbenzyl-MgX N-Boc-4-(4-Methylbenzyl)\n-piperidin-4-ol N-Boc-4-(4-Methylbenzyl) -piperidin-4-ol Intermediate\nAlkoxide->N-Boc-4-(4-Methylbenzyl)\n-piperidin-4-ol Aqueous Work-up 4-(4-Methylbenzyl)\n-piperidin-4-ol 4-(4-Methylbenzyl) -piperidin-4-ol N-Boc-4-(4-Methylbenzyl)\n-piperidin-4-ol->4-(4-Methylbenzyl)\n-piperidin-4-ol Acidic Deprotection

Caption: The reaction pathway for the synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol via a Grignard reaction.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Overcoming solubility issues with 4-(4-Methylbenzyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Core Technical Overview

Molecule: 4-(4-Methylbenzyl)-piperidin-4-ol Chemical Nature: Amphiphilic Nitrogen Heterocycle Key Challenge: Competing polarities.[1][2] The piperidine amine (pKa ~10-11) and C4-hydroxyl group create high polarity, while the lipophilic 4-methylbenzyl moiety drives aggregation in aqueous media.[1][2]

This guide addresses the three most common "pain points" reported by researchers:

  • "Oiling Out" during synthesis or purification.[1][2]

  • Precipitation upon dilution in biological media (The "DMSO Shock").[1][2]

  • Peak Tailing/Broadening in analytical chromatography (HPLC/LC-MS).

Troubleshooting Module: Synthesis & Purification

Issue: The product "oils out" instead of crystallizing.

Diagnosis: This compound often forms a supercooled liquid (oil) because the melting point of the free base is moderately low (approx. 80–115°C range for this class) and easily depressed by impurities.[1][2][3]

Q: I am trying to recrystallize the free base, but it separates as a gum. How do I fix this?

A: Switch to a "Dual-Solvent Displacement" method or convert to a salt. [1]

The free base is prone to oiling out in single-solvent systems.[1][2] You must use a solvent pair where the compound is highly soluble in the "good" solvent and the "anti-solvent" is added extremely slowly.[2]

Protocol: The "Oiling Out" Rescue (Free Base) [1][2]

  • Dissolution: Dissolve the crude oil in a minimum volume of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Anti-solvent: Slowly add Hexane or Heptane dropwise with vigorous stirring until slight turbidity persists.[1][2]

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface with a glass rod to induce nucleation.[1][2]

  • Cooling: Do not place immediately in the freezer. Allow to cool to room temperature first, then 4°C. Rapid cooling traps impurities and causes oiling.[1][2]

Protocol: Salt Formation (The Permanent Fix) If the free base remains an oil, convert it to the Hydrochloride (HCl) salt, which has a significantly higher melting point (>200°C) and better crystallinity.[1][2][3]

  • Dissolve free base in dry Diethyl Ether or Ethanol .[1][2]

  • Add HCl in Dioxane (4M) or bubble HCl gas.

  • The white solid precipitate is the HCl salt.[1][2] Filter and wash with cold ether.[1][2]

Visualization: Purification Decision Tree

PurificationStrategy Start Crude Product State IsOil Oily / Gummy Residue? Start->IsOil IsSolid Impure Solid? Start->IsSolid SolventCheck Solvent System Check IsOil->SolventCheck Yes Recryst Ethanol/Water (Salt) or EtOAc/Hexane (Base) IsSolid->Recryst Recrystallization SaltForm STRATEGY A: Convert to HCl Salt (Ether/HCl) SolventCheck->SaltForm Single Solvent used? SlowAdd STRATEGY B: Re-dissolve in EtOAc Add Hexane Dropwise SolventCheck->SlowAdd Binary System used?

Figure 1: Decision matrix for purifying 4-(4-Methylbenzyl)-piperidin-4-ol based on physical state.[1][2]

Troubleshooting Module: Biological Assays

Issue: Compound precipitates when added to cell culture media.

Diagnosis: The "DMSO Shock."[1][2] You are likely preparing a stock in 100% DMSO (e.g., 10mM) and diluting directly into aqueous buffer (pH 7.4).[1][2] The sudden polarity shift causes the lipophilic benzyl tail to aggregate before the amine can fully protonate and solubilize the molecule.[2]

Q: What is the maximum solubility in PBS?

A: The free base is nearly insoluble in PBS at pH 7.4. At pH 7.4, a significant fraction of the piperidine nitrogen is unprotonated (depending on the exact pKa, likely ~10.5, but local environments vary).[1][3] You must use a solubility enhancer or ensure the final pH allows for protonation.[1][2][4]

Recommended Formulation Protocol:

ComponentRoleRecommended Conc.
DMSO Primary SolventKeep final assay conc. < 0.5% (v/v)
PEG 400 Co-solvent10–20% in stock solution
Cyclodextrin Encapsulation2-hydroxypropyl-β-cyclodextrin (HPβCD)

Step-by-Step Formulation:

  • Stock: Dissolve compound in 100% DMSO to 20mM.

  • Intermediate Dilution (Critical): Do not pipet DMSO stock directly into 10mL of media.

    • Mix DMSO stock 1:1 with PEG 400 .[1][2]

    • Slowly add this mixture to the vortexing media.[1][2][4]

  • Visual Check: Inspect for the "Tyndall Effect" (haziness) using a laser pointer or bright light.[1][2] If hazy, sonicate for 5 minutes.

Troubleshooting Module: Analytical Chemistry (HPLC/LC-MS)

Issue: Broad, tailing peaks or "ghost" peaks.

Diagnosis: The basic nitrogen interacts with silanol groups on the silica backbone of standard C18 columns.[1][2][3]

Q: My retention times are drifting, and peak shape is terrible. Is the column bad?

A: Likely not.[1][2] Your mobile phase pH is incorrect. You are likely running a neutral or weakly acidic mobile phase.[1][2] You must suppress the silanol ionization or fully protonate the amine to ensure a clean elution profile.[2]

Optimized HPLC Conditions:

ParameterRecommendationReason
Mobile Phase Additive 0.1% TFA (Trifluoroacetic acid) or Formic Acid Protonates the piperidine N (BH+), preventing silanol binding.[1][2]
Column Choice C18 with End-capping or PFP (Pentafluorophenyl)End-capping reduces free silanols; PFP offers unique selectivity for aromatic benzyl groups.[1][2]
Buffer pH pH < 3.0 (Acidic) or pH > 10.0 (Basic - requires hybrid column)Keeps the ionization state constant.[1][2] Acidic is preferred for standard silica columns.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I store the DMSO stock at -20°C? A: Yes, but freeze-thaw cycles are dangerous .[1][2] This molecule can crystallize out of DMSO upon freezing.[1][2]

  • Best Practice: Aliquot into single-use vials before freezing. Upon thawing, vortex and warm to 37°C to ensure redissolution before use.

Q: Is the HCl salt or the Free Base better for animal studies (in vivo)? A: Use the HCl Salt .

  • Bioavailability:[1][2] The salt dissolves rapidly in the stomach acid.[2] The free base may form a "cement" or compact pellet in the gut, leading to erratic absorption.[1][2]

Q: Why does my NMR spectrum look "messy" in CDCl3? A: This is often due to conformational isomerism or slow exchange of the N-H proton.[1][2]

  • Fix: Add a drop of D2O (to exchange/remove the NH/OH signals) or switch to DMSO-d6 , which stabilizes the H-bonds and often sharpens the peaks.[1][2]

References

  • PubChem Compound Summary. 4-Methylpiperidin-4-ol Derivatives.[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Standard reference for solubility/pKa relationships in drug discovery).

Sources

Minimizing side reactions during the synthesis of piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in 4-Hydroxypiperidine Synthesis

Executive Summary

The synthesis of piperidin-4-ol (4-hydroxypiperidine) is a foundational workflow in medicinal chemistry, serving as a scaffold for muscarinic antagonists, analgesics (e.g., fentanyl derivatives), and antihistamines.

While structurally simple, the synthesis is prone to three specific failure modes:

  • Nitrogen-Boron Complexation: Trapping of the product during hydride reduction.

  • Acid-Catalyzed Elimination: Dehydration of the 4-ol to the 1,2,3,6-tetrahydropyridine (alkene).

  • Catalyst Poisoning/De-benzylation: Occurring during heterogeneous hydrogenation.

This guide prioritizes the


-Benzyl-4-piperidone reduction route  (lab scale) and the Catalytic Hydrogenation route  (scale-up), providing self-validating protocols to eliminate these errors.

Module 1: The Hydride Reduction Protocol (Lab Scale)

Primary Route: Reduction of


-benzyl-4-piperidone using Sodium Borohydride (

). Why this route? The

-benzyl group prevents amine-borane complex formation that plagues free amines and protects the nitrogen from unwanted alkylation.
Critical Control Points (CCPs)
ParameterSpecificationScientific Rationale
Stoichiometry 0.5 – 0.75 eq


provides 4 hydrides. Excess reagent leads to difficult boron-salt workups.
Temperature

High temperatures (

) promote borate ester polymerization.
Solvent MeOH or EtOHProtic solvents are required to activate the borohydride species via hydrogen bonding.
Quench pH

(Final)
CRITICAL: Acidic workup promotes dehydration (elimination) to the alkene.
Standard Operating Procedure (Self-Validating)
  • Dissolution: Dissolve

    
    -benzyl-4-piperidone (1.0 eq) in Methanol (
    
    
    
    concentration). Cool to
    
    
    .
  • Addition: Add

    
     (0.6 eq) portion-wise over 30 minutes. Validation: Gas evolution (
    
    
    
    ) should be steady, not violent.
  • Reaction: Warm to Room Temp (RT). Stir 2 hours.

  • In-Process Control (IPC): TLC (9:1 DCM:MeOH). Success Criteria: Disappearance of UV-active ketone spot.

  • Quench (The "Sticky Boron" Fix):

    • Add water (

      
      ).
      
    • Optional: If emulsion forms, add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour to break boron-amine complexes.

  • Extraction: Extract with DCM. Wash with Brine + 5% NaOH .

    • Why NaOH? Ensures the amine is free-based and prevents acid-catalyzed elimination during drying.

Module 2: Catalytic Hydrogenation Protocol (Scale-Up)

Primary Route: Hydrogenation of 4-hydroxypyridine or 4-pyridone.[1] Challenge: The pyridine nitrogen poisons standard catalysts, and high pressure is often required.[2]

Catalyst Selection Matrix
CatalystConditionsOutcomeRisk

(Adams)

, 50 psi

Excellent. Reduces ring without cleavage.Expensive. Requires acidic media.


, 1 atm

Poor. Slow kinetics due to N-poisoning.If

-benzyl substrate is used, de-benzylation will occur.


, 50 psi

Good. Works at lower pressures than Pt.Cost.
Troubleshooting the "Over-Reduction"

If using high pressure (


 psi) or high temperature (

), the ring C-N bond can cleave (hydrogenolysis), yielding pentylamine derivatives.
  • Preventative Measure: Monitor

    
     uptake. Stop reaction immediately upon absorption of 3 equivalents of 
    
    
    
    .

Module 3: Troubleshooting & FAQs

Q1: My product isolated as a gum/oil, but it should be a solid. NMR shows broad peaks.

Diagnosis: Boron-Amine Complexation. The amine nitrogen has formed a coordinate covalent bond with residual boron species. Corrective Action:

  • Dissolve the gum in MeOH.

  • Add

    
     dropwise until 
    
    
    
    (breaks the B-N bond).
  • Stir 30 mins.

  • Basify to

    
     with 
    
    
    
    .
  • Extract immediately with DCM. Note: Do not heat the acidic stage, or you will cause elimination.

Q2: I see a new spot on TLC that is less polar than the alcohol. NMR shows vinylic protons (5.7 ppm).

Diagnosis: Acid-Catalyzed Elimination. You have synthesized 1,2,3,6-tetrahydropyridine . This occurs if the workup was too acidic or if the distillation temperature was too high. Prevention:

  • Ensure final extraction pH is

    
    .
    
  • Avoid distilling the free base above

    
     without vacuum.
    
Q3: I am trying to hydrogenate -benzyl-4-pyridone, but I lost the benzyl group.

Diagnosis: Catalytic Hydrogenolysis. Palladium (Pd/C) cleaves benzylic amines rapidly under


.
Corrective Action: 
  • Switch catalyst to Platinum Oxide (

    
    )  or Rhodium (
    
    
    
    )
    . These are less active toward benzylic C-N hydrogenolysis while still reducing the pyridine ring.

Visualizing the Pathways

Figure 1: Reaction Logic & Side Product Formation

This diagram maps the standard reduction pathway against the two most common failure modes: Elimination and De-benzylation.

PiperidineSynthesis Start N-Benzyl-4-Piperidone Reagent NaBH4 / MeOH Start->Reagent Intermediate Borate Complex (Sticky Gum) Reagent->Intermediate Reduction Target N-Benzyl-4-hydroxypiperidine (Target) Intermediate->Target Basic Workup (pH > 10) Side_Alkene Tetrahydropyridine (Elimination Product) Intermediate->Side_Alkene Acidic Workup / Heat (FAILURE MODE 1) Side_Debenz 4-Hydroxypiperidine (De-benzylated) Start_Py N-Benzyl-4-Pyridone Cat_Pd H2 / Pd/C Start_Py->Cat_Pd Cat_Pd->Side_Debenz Hydrogenolysis (FAILURE MODE 2)

Caption: Figure 1. Mechanistic pathways showing the critical divergence between successful synthesis (Green) and common failure modes (Red).

Figure 2: Workup Decision Tree (The "Sticky Boron" Protocol)

Use this logic flow to determine the correct isolation method based on the physical state of your crude mixture.

WorkupLogic Start Crude Reaction Mixture (Post-Quench) Check Is the mixture an emulsion or sticky gum? Start->Check Standard Standard Workup: Partition H2O/DCM Check->Standard No (Clear Separation) Rochelle Rochelle's Salt Method: Add K-Na-Tartrate (sat.) Stir 1 hr Check->Rochelle Yes (Emulsion) AcidBase Acid/Base Swing: 1. HCl to pH 2 (Break Complex) 2. NaOH to pH 12 3. Extract Check->AcidBase Yes (Stubborn Gum) Warning WARNING: Do NOT heat during acid phase (Elimination Risk) AcidBase->Warning

Caption: Figure 2. Decision matrix for handling Boron-Amine complexes during isolation.

References

  • BenchChem. (2025).[2][3][4] Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012).[5] Organic Chemistry (2nd ed.).[5] Oxford University Press. (General mechanism of borohydride reduction and elimination).

  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent 3,408,354. Retrieved from

  • Organic Synthesis. (2012). Sodium Borohydride (NaBH4) Reduction: General Procedure. Retrieved from

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

Sources

Resolving stability issues of piperidin-4-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of Piperidin-4-ol Under Acidic Conditions Document ID: TS-PIP4OL-001 Last Updated: February 26, 2026 Status: Active

Executive Summary: The "Hidden" Elimination

Piperidin-4-ol (4-hydroxypiperidine) is a critical scaffold in medicinal chemistry, particularly for fentanyl analogs and antihistamines. While the piperidine ring is robust, the secondary alcohol at the C4 position is highly susceptible to acid-catalyzed dehydration .

The Core Problem: Under acidic conditions—especially when accompanied by heat—piperidin-4-ol undergoes elimination to form 1,2,3,6-tetrahydropyridine (an alkene impurity). This reaction is often irreversible and can occur silently during standard workups (e.g., acid quenching or Boc-deprotection).

This guide provides the mechanistic insight, diagnostic markers, and validated protocols to prevent this degradation.

Mechanistic Root Cause

To solve the instability, one must understand the driving force. The reaction is an equilibrium driven toward the alkene by heat and the stability of the water leaving group.

Degradation Pathway: Acid-Catalyzed Dehydration

The following diagram illustrates the transformation from the stable alcohol to the alkene impurity.

DehydrationMechanism Reactant Piperidin-4-ol (Stable) Inter1 O-Protonation (Oxonium Ion) Reactant->Inter1 + H+ (Fast) TS Transition State (Water Loss) Inter1->TS Heat / Strong Acid Product 1,2,3,6-Tetrahydropyridine (Alkene Impurity) TS->Product - H2O (Irreversible)

Figure 1: Mechanistic pathway of piperidin-4-ol dehydration. Note that protonation of the amine (N) occurs first but is non-destructive. Protonation of the oxygen (O) leads to the leaving group formation.

Diagnostic Troubleshooting (FAQs)

Q1: I performed an N-Boc deprotection using 4M HCl/Dioxane. My LCMS shows a large peak at M-18. What happened? Diagnosis: You have generated the dehydrated alkene (1,2,3,6-tetrahydropyridine). Cause: While HCl/Dioxane is standard, allowing the reaction to warm above room temperature (or heating to accelerate it) provided the energy for the E1 elimination mechanism. Solution: Repeat the experiment keeping the temperature strictly at 0°C to 20°C . Do not heat. If the reaction is sluggish, switch to Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C, as TFA is less likely to promote dehydration than mineral acids like HCl or H₂SO₄ [1].

Q2: My product disappeared during the aqueous workup. Is it unstable? Diagnosis: It is likely stable but lost to the aqueous phase. Cause: Piperidin-4-ol is amphoteric and highly polar. In acidic water, it exists as a dication. In basic water, it is a polar free amine. It partitions poorly into non-polar organic solvents like diethyl ether or hexane. Solution: Use a "Salting Out" procedure or continuous extraction with Chloroform/Isopropanol (3:1). See Protocol B below.

Q3: Can I use sulfuric acid (H₂SO₄) to clean glassware or as a solvent? Diagnosis: High Risk. Cause: Sulfuric acid is a potent dehydrating agent. Even trace residues or dilute solutions can catalyze the elimination reaction rapidly upon heating. Solution: Avoid H₂SO₄. Use HCl for pH adjustment if necessary, but monitor temperature.

Validated Experimental Protocols

Protocol A: Safe N-Boc Deprotection (Prevention of Dehydration)

Objective: Remove Boc group without triggering OH-elimination.

ParameterSpecificationRationale
Reagent TFA (20-50% v/v in DCM)Anhydrous conditions reduce hydronium ion activity compared to aqueous HCl.
Temperature 0°C (Ice Bath) Kinetic control prevents the activation energy required for water elimination.
Time 1–2 HoursMinimize exposure time to acidic species.
Quench Cold Saturated NaHCO₃Exothermic neutralization can cause local heating spikes; quenching cold prevents this.

Step-by-Step:

  • Dissolve N-Boc-4-hydroxypiperidine in DCM (5 mL/g).

  • Cool solution to 0°C under Nitrogen.

  • Add TFA dropwise (maintain T < 5°C).

  • Stir at 0°C for 30 mins, then allow to warm only to RT. Monitor by TLC.[1][2]

  • Critical: Evaporate volatiles in vacuo at < 30°C. Do not use a hot water bath.

Protocol B: Optimized Extraction of Piperidin-4-ol

Objective: Recover the polar product from aqueous solution without thermal degradation.

WorkupFlow Start Acidic Reaction Mixture Cool Cool to 0°C Start->Cool Base Basify to pH > 12 (use NaOH pellets or 50% soln) Cool->Base Salt Saturate with NaCl (Salting Out) Base->Salt Extract Extract with CHCl3:IPA (3:1) (3 x Volumes) Salt->Extract Dry Dry over Na2SO4 Concentrate < 35°C Extract->Dry

Figure 2: Optimized workup workflow for polar amine-alcohols.

Step-by-Step:

  • Cool the acidic aqueous layer to 0°C.

  • Slowly add NaOH (solid or 50% aq) to adjust pH to >12. Note: High pH ensures the amine is free, though the alkoxide may form at extremely high pH, the free amine is the target.

  • Saturate the aqueous phase with solid NaCl. This disrupts the hydrogen bonding network solubilizing the piperidinol (Salting Out effect).

  • Extract 3 times with a mixture of Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) . Pure DCM or Ether is often insufficient [2].

  • Dry organic layer over Na₂SO₄ and concentrate at low temperature.

Stability Data & Solvent Compatibility

Table 1: Acid Stability Profile Based on kinetic degradation rates of secondary alcohols.

Acid TypeConditionStability RatingRisk
Dilute HCl (1M) 25°CHigh Minimal degradation if short duration.
Conc. HCl (12M) >50°CCritical Failure Rapid conversion to alkene (M-18).
H₂SO₄ (Any) AnyLow Strong dehydration potential.
Acetic Acid RefluxModerate Potential for esterification (O-acetylation).
TFA/DCM 0°CHigh Recommended for deprotection.

References

  • Organic Chemistry Portal. Synthesis of 1,2,3,6-tetrahydropyridines. (Detailed discussion on the formation of the alkene impurity). Available at: [Link]

  • National Institutes of Health (NIH). Glycal mediated synthesis of piperidine alkaloids. (Discusses acid-catalyzed dehydration mechanisms). Available at: [Link]

Sources

Removing unreacted starting materials from 4-(4-Methylbenzyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-Methylbenzyl)-piperidin-4-ol

Topic: Removing unreacted starting materials and byproducts from 4-(4-Methylbenzyl)-piperidin-4-ol. Context: This tertiary alcohol is typically synthesized via a Grignard addition of 4-methylbenzylmagnesium chloride to a 4-piperidone derivative (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone). Core Challenges: Separation of the polar alcohol product from non-polar Wurtz coupling byproducts and unreacted ketone starting materials without triggering acid-catalyzed dehydration.

Part 1: Diagnostic Workflow

Visualizing Your Purification Strategy Before selecting a protocol, identify the state of your crude mixture. Use this logic tree to determine the optimal purification route based on your specific impurities and protecting group status.

PurificationLogic Start Crude Reaction Mixture CheckPG Is the Nitrogen Protected? (e.g., N-Boc, N-Benzyl) Start->CheckPG BranchProtected YES (Neutral/Non-Basic) CheckPG->BranchProtected N-Protected BranchFree NO (Free Amine/Basic) CheckPG->BranchFree Free Base ImpurityType Primary Impurity Profile (TLC/NMR Analysis) Trituration Protocol B: Hydrocarbon Trituration (Removes Wurtz dimer) ImpurityType->Trituration Non-polar impurities (Wurtz Dimer) Column Protocol C: Flash Chromatography (Gradient: Hex/EtOAc) ImpurityType->Column Polar impurities (Unreacted Ketone) BranchProtected->ImpurityType AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals: Wurtz dimer, Ketone) BranchFree->AcidBase High Efficiency Recryst Protocol D: Recrystallization (Polishing Step) AcidBase->Recryst Final Purity >98% Trituration->Recryst Column->Recryst

Figure 1: Decision matrix for purifying 4-substituted piperidin-4-ol derivatives. Select the path based on the basicity of your amine nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a persistent non-polar spot on TLC (Rf ~0.9 in Hex/EtOAc) that won't separate. What is it? Diagnosis: This is likely the Wurtz Coupling Dimer (1,2-bis(4-methylphenyl)ethane). Mechanism: During Grignard preparation, the 4-methylbenzyl chloride can couple with itself. This hydrocarbon is highly non-polar. Solution: Do not rely on chromatography alone, as the massive solubility difference can be exploited.

  • Action: Perform a Trituration (See Protocol B). The polar alcohol product is insoluble in cold hexanes/pentane, while the greasy dimer remains dissolved.

Q2: My product is "oiling out" during recrystallization. How do I fix this? Diagnosis: The presence of unreacted ketone (starting material) acts as a solvent impurity, depressing the melting point and preventing crystal lattice formation. Solution: You must remove the ketone before attempting final crystallization.

  • If N-Protected: Use column chromatography.[1][2] The alcohol is significantly more polar than the ketone.

  • If Free Amine: Use Protocol A (Acid-Base Extraction) . The ketone (if N-protected) or neutral impurities will not extract into the acidic aqueous phase, while your amine product will.

Q3: I detect a new impurity after using HCl/MeOH for deprotection. Did I decompose my product? Diagnosis: Acid-Catalyzed Dehydration . Mechanism: Tertiary benzylic alcohols are prone to elimination (E1 mechanism) to form the tetrahydropyridine (alkene) under strong acidic conditions, especially with heat. Solution:

  • Prevention: Use milder deprotection conditions (e.g., TFA/DCM at 0°C) or ensure temperature control during HCl treatment.

  • Recovery: The alkene is less polar than the alcohol. It can be separated via chromatography, but the yield loss is irreversible.

Part 3: Advanced Protocols

Protocol A: Self-Validating Acid-Base Extraction

Best for: Free amine products (N-H). This method uses the basicity of the piperidine nitrogen to separate it from neutral impurities (Wurtz dimers, unreacted N-protected ketones).

The Logic:

  • Acid Phase: Protonates the piperidine (

    
    ), making it water-soluble. Neutral impurities stay in the organic layer.[2]
    
  • Base Phase: Deprotonates the piperidine (

    
    ), returning it to the organic layer.
    

Step-by-Step:

  • Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extract with 1M aqueous HCl (3 x 10 mL/g).

    • Validation: Check the organic layer by TLC.[3][4] It should contain the non-polar impurities (Wurtz dimer). The aqueous layer should contain your product (invisible on TLC until basified).

  • Discard the organic layer (contains neutrals).[2]

  • Cool the aqueous layer to 0°C (Ice bath). Critical to prevent dehydration heat.

  • Slowly adjust pH to >12 using 4M NaOH or Solid K₂CO₃ . The solution will turn cloudy as the free base precipitates/oils out.

  • Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 10 mL/g).

  • Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Hydrocarbon Trituration (Wurtz Removal)

Best for: Removing non-polar grease/dimers from solid products.

Step-by-Step:

  • Concentrate the crude reaction mixture to a thick oil or solid.

  • Add cold Hexanes or Heptane (5 mL/g).

  • Sonicate for 5-10 minutes. The non-polar Wurtz dimer will dissolve; the polar alcohol product will remain as a solid.

  • Filter the solid (or decant the solvent if the solid is sticky).

  • Validation: Run TLC on the filtrate.[4] It should show the high Rf impurity (dimer).

Protocol C: Recrystallization (Polishing)

Best for: Final purification to reach >99% purity.

Solvent System: EtOAc / Heptane (or Hexane).

  • Why: The compound is soluble in hot EtOAc (polar aprotic) but insoluble in Heptane (non-polar).

Step-by-Step:

  • Dissolve the solid in the minimum amount of boiling EtOAc .

  • Once dissolved, remove from heat.

  • Add Heptane dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature, then place in a fridge (4°C).

  • Collect white crystals via vacuum filtration.

Part 4: Impurity Data & Properties

ComponentStructure DescriptionPolarity (TLC)SolubilityRemoval Strategy
Target Product 4-(4-methylbenzyl)piperidin-4-olMid-Polar (Rf ~0.3-0.4)Soluble: Alcohols, DCM, Hot EtOAcAcid-Base Extraction / Recrystallization
Wurtz Dimer 1,2-bis(4-methylphenyl)ethaneNon-Polar (Rf ~0.9)Soluble: Hexanes, HeptaneTrituration (Wash with Hexanes)
Starting Ketone N-Boc-4-piperidoneMid-Non-Polar (Rf ~0.6)Soluble: Most organicsChromatography / Girards Reagent
Alkene (Side Product) Tetrahydropyridine derivativeMid-Polar (Rf > Product)Soluble: OrganicsChromatography (Avoid Acid)

References

  • BenchChem. (2025).[2][5][6] Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.[5] Retrieved from 5.

  • BenchChem. (2025).[2][5][6] Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Retrieved from 6.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 15649174: 4-Methylpiperidin-4-ol. Retrieved from 7.[7]

  • Santa Cruz Biotechnology. (2025). 4-(4-methylphenyl)piperidin-4-ol Product Data Sheet. Retrieved from 8.

  • Wikipedia. (2025). Wurtz Reaction Mechanism and Byproducts.[6][9][10] Retrieved from 10.

Sources

Technical Support Center: Purification of Crude 4-(4-Methylbenzyl)-piperidin-4-ol

[1]

Current Status: Online Agent Role: Senior Application Scientist Ticket ID: PUR-4MBP-001 Subject: Strategies for increasing purity of crude 4-(4-Methylbenzyl)-piperidin-4-ol[1]

Executive Summary

The synthesis of 4-(4-Methylbenzyl)-piperidin-4-ol (typically via Grignard addition of 4-methylbenzylmagnesium halide to a 4-piperidone derivative) frequently results in a crude matrix containing three persistent impurity classes:

  • Wurtz Coupling Homodimers: 1,2-bis(4-methylphenyl)ethane (non-polar hydrocarbons).[1]

  • Dehydration Products: Tetrahydropyridine derivatives (alkenes formed via water loss).

  • Inorganic Magnesium Salts: Magnesium chelates that cause "oiling out."

This guide provides a self-validating purification workflow designed to isolate the target molecule by exploiting its basic nitrogen functionality and specific solubility profile.

Module 1: The "pH Swing" Protocol (Removing Non-Polar Impurities)

The Issue: Users often report a "waxy white solid" or "persistent oil" that contaminates the product even after chromatography. This is usually the Wurtz homodimer , a side product of the Grignard reagent preparation. It is non-polar and lacks the basic nitrogen center found in your target piperidine.

The Strategy: We utilize Acid-Base Extraction .[1] By lowering the pH, we protonate the piperidine nitrogen, forcing the product into the aqueous phase. The non-basic Wurtz dimer remains in the organic phase and is discarded.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • Acid Extraction (Target -> Water):

    • Extract the organic layer with 1M HCl (aq) (3x volumes).

    • Checkpoint: The product is now in the Aqueous Acid layer (as the hydrochloride salt). The Wurtz dimer and other neutral organics are in the Organic layer.

    • Action: Discard the organic layer.

  • Base Wash (Target -> Precipitate/Organic):

    • Cool the aqueous acidic layer to 0–5°C (ice bath).

    • Slowly basify with 20% NaOH or NH₄OH to pH 10–12.

    • Observation: The product should precipitate as a white solid or oil out as the free base.

  • Recovery:

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x).

    • Wash combined DCM layers with Brine.

    • Dry over Na₂SO₄ and concentrate.[2][3]

Visualization of Logic:

AcidBaseExtractionCrudeCrude Mixture(Product + Wurtz Dimer)SolventDissolve in EtOAcCrude->SolventAcidWashAdd 1M HClSeparate LayersSolvent->AcidWashOrgLayer1Organic Layer(Contains Wurtz Dimer)AcidWash->OrgLayer1Non-Basic ImpuritiesAqLayer1Aqueous Layer (pH < 2)(Contains Product-H+)AcidWash->AqLayer1Protonated ProductDiscard1DISCARD(Removes Non-Polars)OrgLayer1->Discard1BasifyAdd NaOH to pH > 10Extract with DCMAqLayer1->BasifyFinalOrgDCM Layer(Contains Pure Free Base)Basify->FinalOrgDeprotonated ProductFinalAqAqueous Waste(Salts)Basify->FinalAq

Figure 1: The "pH Swing" logic separates the basic piperidine target from neutral hydrocarbon impurities generated during Grignard synthesis.[1]

Module 2: Preventing Dehydration (Thermal Stability)

The Issue: Tertiary alcohols at the 4-position of a piperidine ring are prone to elimination (dehydration) to form the tetrahydropyridine alkene, especially under acidic conditions with heat.

Diagnostic:

  • 1H NMR: Appearance of a vinylic proton signal around 5.8–6.0 ppm.

  • Appearance: Product turns yellow/brown upon heating.

Troubleshooting Guide:

VariableRecommendationScientific Rationale
Acid Choice Use HCl in Ethanol or Oxalic Acid . Avoid H₂SO₄.Sulfuric acid is a strong dehydrating agent. HCl is nucleophilic but less likely to force elimination at moderate temps.
Temperature Keep workup < 40°C.Elimination is endothermic; high heat drives the reaction toward the alkene.
Drying Agent Use K₂CO₃ or Na₂SO₄ . Avoid MgSO₄ if acidic.Magnesium sulfate can be slightly Lewis acidic, promoting dehydration in sensitive tertiary alcohols.[1]
Module 3: Salt Formation & Crystallization

If the free base remains an oil (common with benzyl-piperidines), converting it to a crystalline salt is the most effective purification strategy.

Protocol: Formation of the Hydrochloride Salt

  • Dissolve the "pH Swing" purified oil in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or dropwise addition of HCl in Dioxane/Ether .

  • Add a non-polar anti-solvent (Diethyl Ether or Heptane) dropwise until turbidity persists.

  • Refrigerate overnight.

Solvent Screening Table for Recrystallization:

Solvent SystemSuitabilityNotes
Ethanol (Abs.) HighBest for HCl salts.[1] Good solubility at boil, poor at 0°C.
Acetone MediumGood for Oxalate salts.[1] Often causes "oiling out" for HCl salts.
Toluene/Heptane HighExcellent for the Free Base . Dissolve in hot Toluene, add Heptane until cloudy.
Ethyl Acetate LowProduct is often too soluble; hard to recover yield.
Module 4: Frequently Asked Questions (FAQ)

Q1: My crude product is a sticky red oil that won't solidify. What happened? A: This is likely residual magnesium salts complexing with the amine and alcohol.

  • Fix: Perform a "Seignette Salt" wash (Saturated Potassium Sodium Tartrate solution) during the initial workup. This breaks the Mg-chelate better than NH₄Cl.[1]

Q2: I see a double spot on TLC that merges when I add acid. Is this an impurity? A: Likely not. Piperidines often streak or show "ghost spots" on silica due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or NH₃ to your TLC and column eluent to deactivate the silica.

Q3: Can I distill this compound? A: Risky. The boiling point is high (>150°C at high vacuum), and the tertiary alcohol is thermally unstable (see Module 2). Recrystallization or Column Chromatography (DCM/MeOH/NH₃ 90:9:1) is safer.

Q4: The melting point is broad (e.g., 120–135°C). A: You likely have a mixture of the free base and the salt, or solvent inclusion.

  • Fix: Fully convert to the Free Base (via Module 1) or fully convert to the HCl salt (Module 3). Do not stop halfway. Dry the crystals under high vacuum at 50°C to remove trapped solvent.

References
  • Grignard Side Reactions & Wurtz Coupling

    • Source: BenchChem Technical Support.[2] "Grignard Reaction Work-up for Tertiary Alcohols."

  • Source: Patent US3462444A. "Novel 4-benzylpiperidine derivatives." (Describes HCl salt formation and crystallization from ethanol).
  • Dehydration Risks in Tertiary Alcohols

    • Source: Master Organic Chemistry. "Reaction Of Grignard Reagents With Ketones To Give Tertiary Alcohols."
    • URL:[Link]

  • Recrystallization Solvents for Piperidines

    • Source: Chemical Review and Letters.
    • URL:[Link]

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 4-(4-Methylbenzyl)-piperidin-4-ol and all reagents (particularly Benzyl Chloride and Grignard reagents) before handling.[1]

Validation & Comparative

Mass spectrometry fragmentation patterns of 4-(4-Methylbenzyl)-piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Methylbenzyl)-piperidin-4-ol

A Comparative Analysis of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for Structural Elucidation

Introduction

The N-benzylpiperidine structural motif is a cornerstone in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1] As a derivative, 4-(4-Methylbenzyl)-piperidin-4-ol represents a compound of significant interest for researchers in drug discovery and development. Unambiguous structural characterization is paramount, and mass spectrometry (MS) stands as a primary tool for this purpose. However, the choice of ionization technique can profoundly influence the resulting mass spectrum, revealing different facets of the molecule's structure and stability.

This guide provides a comprehensive comparison of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the analysis of 4-(4-Methylbenzyl)-piperidin-4-ol. We will delve into the theoretical fragmentation pathways based on the molecule's structure, present a robust experimental design for comparative analysis, and provide detailed protocols to empower researchers to perform these analyses. The objective is to illustrate how leveraging complementary ionization methods can provide a more complete and confident structural elucidation.

Part 1: Theoretical Fragmentation Analysis

Understanding the fragmentation of 4-(4-Methylbenzyl)-piperidin-4-ol begins with deconstructing its molecular architecture. The molecule consists of three key regions that dictate its behavior under mass spectrometric analysis: the piperidine ring, a tertiary alcohol, and a 4-methylbenzyl substituent.

Molecular Structure and Properties:

  • IUPAC Name: 4-(4-Methylbenzyl)-piperidin-4-ol

  • Molecular Formula: C₁₃H₁₉NO

  • Monoisotopic Mass: 205.1467 g/mol

Under positive ionization mode, the molecule will readily accept a proton, primarily on the basic nitrogen of the piperidine ring, to form the protonated molecule, [M+H]⁺, with an m/z of 206.15. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Fragmentation Pathways:

  • Loss of Water (Dehydration): Tertiary alcohols are highly susceptible to dehydration. The protonated hydroxyl group readily leaves as a neutral water molecule (H₂O, 18 Da), a common fragmentation pathway for alcohols.[2][3] This is often a dominant fragmentation route, leading to a stable tertiary carbocation at m/z 188.14 .

  • Benzyl C-C Bond Cleavage: The bond between the piperidine ring and the benzyl group is a likely point of cleavage. This fragmentation can proceed in two ways:

    • Formation of the Methyltropylium Ion: Cleavage can result in the formation of a 4-methylbenzyl cation. This cation is known to rearrange into the highly stable, aromatic methyltropylium ion at m/z 105.07 . The formation of the related tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl group.[4][5]

    • Formation of the Piperidine-derived Ion: The charge can also be retained by the piperidine portion, leading to an ion at m/z 100.08 .

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen, is a dominant pathway for piperidine derivatives, leading to the formation of a stabilized iminium ion.[6] This can result in various smaller fragments, often initiated after an initial loss of water or the benzyl group.

The following diagram illustrates the primary predicted fragmentation pathways for the [M+H]⁺ ion of 4-(4-Methylbenzyl)-piperidin-4-ol.

G cluster_path1 Dehydration cluster_path2 Benzylic Cleavage cluster_path3 Secondary Fragmentation M [M+H]⁺ m/z 206.15 A Loss of H₂O (-18.01 Da) M->A C Loss of C₈H₉ (4-methylbenzyl radical) M->C Less favored E Loss of C₅H₁₀NO (piperidine radical) M->E B [M+H-H₂O]⁺ m/z 188.14 A->B G Loss of C₈H₈ (4-methylstyrene) B->G D Piperidine Fragment m/z 100.08 C->D F Methyltropylium Ion m/z 105.07 E->F H [M+H-H₂O-C₈H₈]⁺ m/z 84.08 G->H

Predicted fragmentation pathways for protonated 4-(4-Methylbenzyl)-piperidin-4-ol.

Part 2: A Comparative Guide to Ionization Techniques: ESI vs. APCI

The choice between ESI and APCI depends on the analyte's physicochemical properties, including polarity, thermal stability, and volatility.[7][8] Our target molecule, with its polar alcohol and amine functionalities alongside a less polar aromatic system, is an ideal candidate for a comparative study.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules that exist as ions in solution.[7][9] It typically generates abundant protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it excellent for determining molecular weight.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[7][10] The process involves vaporizing the sample in a heated nebulizer before ionization via a corona discharge.[11] This thermal energy can sometimes induce fragmentation in the source, providing structural clues even before MS/MS analysis.

The Rationale for Comparison: By analyzing the same compound with both ESI and APCI, we can gather complementary data. ESI will likely provide a clear precursor ion for MS/MS, while APCI may reveal the molecule's thermal lability through in-source decay, potentially showing a prominent dehydration fragment ([M+H-H₂O]⁺) in the MS1 scan. This comparison provides a more robust understanding of the molecule's chemical nature.

The following diagram outlines the experimental workflow for this comparative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_esi Method 1: ESI cluster_apci Method 2: APCI cluster_data Data Comparison & Elucidation P1 Prepare 1 mg/mL Stock in Methanol P2 Dilute to 1 µg/mL in Mobile Phase A/B (50:50) P1->P2 LC UHPLC Separation (C18 Column) P2->LC Split Split Effluent LC->Split ESI ESI Source (Positive Mode) Split->ESI 50% APCI APCI Source (Positive Mode) Split->APCI 50% ESI_MS1 Full Scan (MS1) Identify [M+H]⁺ ESI->ESI_MS1 ESI_MS2 Product Ion Scan (MS/MS) of m/z 206.15 ESI_MS1->ESI_MS2 Comp Compare Fragmentation Patterns, Fragment Intensities, and In-Source Decay ESI_MS2->Comp APCI_MS1 Full Scan (MS1) Identify Precursor(s) APCI->APCI_MS1 APCI_MS2 Product Ion Scan (MS/MS) of m/z 206.15 & 188.14 APCI_MS1->APCI_MS2 APCI_MS2->Comp

Experimental workflow for comparing ESI and APCI analysis.

Part 3: Experimental Protocols

These protocols outline a general methodology for the analysis of 4-(4-Methylbenzyl)-piperidin-4-ol on a standard LC-MS/MS system, such as a triple quadrupole or Q-TOF instrument.

Protocol 1: Sample Preparation

This protocol is a self-validating system as it starts from a known concentration, allowing for checks on instrument sensitivity and method performance.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of 4-(4-Methylbenzyl)-piperidin-4-ol standard and dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. For initial method development, dilute the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.

Protocol 2: LC-MS/MS Analysis

This protocol uses a standard reversed-phase method suitable for many small molecules, providing a robust starting point for analysis.[6]

ParameterConditionRationale
LC System UHPLC or HPLCProvides efficient separation from impurities.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 minutesA generic gradient to ensure elution of the analyte.
Flow Rate 0.3 mL/minCompatible with both ESI and APCI sources.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLStandard volume for method development.
MS Parameter ESI Setting APCI Setting
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Nebulizer Gas Nitrogen, 40 psiNitrogen, 60 psi
Drying Gas Flow 10 L/min5 L/min
Drying Gas Temp. 325 °C350 °C
Corona Current N/A4.0 µA
Scan Type 1 Full Scan (MS1)Full Scan (MS1)
Mass Range m/z 50-300m/z 50-300
Scan Type 2 Product Ion Scan (MS/MS)Product Ion Scan (MS/MS)
Precursor Ion(s) m/z 206.15m/z 206.15 and 188.14
Collision Gas Argon or NitrogenArgon or Nitrogen
Collision Energy Ramped (e.g., 10-40 eV)Ramped (e.g., 10-40 eV)

Part 4: Anticipated Results and Comparative Discussion

By executing the described protocols, we can predict the key differences in the data obtained from ESI and APCI sources. This comparison is crucial for a comprehensive structural analysis.

Table 1: Comparison of Expected Mass Spectrometry Results

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
MS1 Precursor Ion(s) Strong [M+H]⁺ at m/z 206.15.[M+H]⁺ at m/z 206.15 and potentially a significant in-source [M+H-H₂O]⁺ ion at m/z 188.14.
MS/MS Base Peak Likely the dehydrated ion at m/z 188.14 at low collision energy. At higher energy, m/z 105.07 could become dominant.Likely the dehydrated ion at m/z 188.14 or the methyltropylium ion at m/z 105.07, depending on source conditions.
Key Fragment Ions (MS/MS) m/z 188.14 ([M+H-H₂O]⁺)m/z 105.07 (Methyltropylium ion)m/z 84.08 (Secondary fragment)m/z 188.14 ([M+H-H₂O]⁺)m/z 105.07 (Methyltropylium ion)m/z 84.08 (Secondary fragment)
Overall Sensitivity Expected to be high due to the basic nitrogen.May be slightly lower than ESI but still effective.
Primary Strength Clearly identifies the molecular weight of the intact molecule.Reveals thermal lability and provides structural data even without CID.

Discussion of Expected Outcomes:

  • ESI Analysis: The ESI-MS spectrum is expected to be "clean," with the protonated molecule [M+H]⁺ at m/z 206.15 being the base peak in the MS1 scan. The subsequent MS/MS scan of this precursor is critical for generating structural fragments. We anticipate that the most facile fragmentation will be the loss of water, yielding the m/z 188.14 ion. As collision energy is increased, further fragmentation to the highly stable methyltropylium ion (m/z 105.07) should become more prominent.

  • APCI Analysis: Due to the heated nebulizer required for APCI, some degree of thermal degradation is anticipated.[7][11] This will likely manifest as a significant peak at m/z 188.14 in the MS1 scan, corresponding to in-source dehydration. The relative intensity of this ion compared to the [M+H]⁺ peak at m/z 206.15 provides valuable information about the molecule's thermal stability. The MS/MS spectra of both m/z 206.15 and m/z 188.14 can be acquired to confirm their relationship and map the complete fragmentation pathway.

Conclusion

The structural elucidation of novel or modified compounds like 4-(4-Methylbenzyl)-piperidin-4-ol is a critical task in modern chemical research. This guide demonstrates that a comprehensive understanding of its fragmentation behavior is best achieved not by a single method, but by a comparative approach.

Electrospray Ionization (ESI) provides an unambiguous determination of the molecular weight, while Atmospheric Pressure Chemical Ionization (APCI) offers complementary insights into the molecule's thermal stability and favored fragmentation channels. By combining the data from both techniques, researchers can confirm the identity of the molecule and understand its intrinsic chemical properties with a much higher degree of confidence. The proposed fragmentation pathways, centered on dehydration and benzylic cleavage to form a stable methyltropylium ion, provide a robust framework for interpreting the experimental data.

References

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • SCIEX. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]

  • Advion Interchim Scientific. Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. [Link]

  • MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Balogh, M. P. (2020). Ionization Revisited. LCGC International. [Link]

  • LabX. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • TMP Chem. (2018). mass spectrometry: tropylium ion. YouTube. [Link]

  • Ricci, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • DeTuri, V. F., & Ervin, K. M. (1999). Competitive Threshold Collision-Induced Dissociation: Gas-Phase Acidities and Bond Dissociation Energies for a Series of Alcohols. The Journal of Physical Chemistry A. [Link]

  • Lan, T., et al. (2022). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters. Molecules. [Link]

  • Karpas, Z., et al. (1994). Collision-induced dissociation studies of protonated alcohol and alcohol—water clusters by atmospheric pressure ionization tandem mass spectrometry. 1 Methanol. Organic Mass Spectrometry. [Link]

  • Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. [Link]

  • The Jackson Group. (2021). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization-tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

  • Pennington, J., et al. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, J., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Máthé, I., et al. (2007). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

  • Bogusz, M. J., et al. (2001). Application of CE-ESI-MS in forensic toxicology: Identification of piperazine- derived designer drugs in Ecstasy tablets and of cathinone derivatives in khat. GTFCh. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Djerassi, C., & Tomer, K. B. (1976). Mass Spectrometry in Structural and Stereochemical Problems. Journal of the American Chemical Society. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79341, Piperidin-4-ol. [Link]

  • Van Stipdonk, M., et al. (2005). Production and collision-induced dissociation of gas-phase, water- and alcohol-coordinated uranyl complexes containing halide and perchlorate anions. SciSpace. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3375603, 4-[(4-Methylphenyl)methyl]piperidine. [Link]

  • El-Haj, B. M., et al. (2000). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Avula, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES BY USING LC-ESI-ION TRAP-MSN. Macedonian Pharmaceutical Bulletin. [Link]

  • Zare, R. N., et al. (2013). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate. [Link]

  • NIST. Piperidine, 4-methyl-. NIST WebBook. [Link]

  • Mascot. Peptide fragmentation. [Link]

  • NIST. 4-Benzylpiperidine. NIST WebBook. [Link]

Sources

HPLC Method Development Guide: 4-(4-Methylbenzyl)-piperidin-4-ol Purity Analysis

[1]

Executive Summary

The Winner: High-pH Reversed-Phase Chromatography

In the purity analysis of 4-(4-Methylbenzyl)-piperidin-4-ol , standard acidic mobile phases often fail to deliver robust peak shapes due to the interaction between the basic piperidine moiety (pKa ~9.[1]8) and residual silanols on the column stationary phase.[2][3]

This guide objectively compares three distinct chromatographic approaches: Traditional Acidic (Low pH) , Ion-Pairing (IPC) , and High pH (Hybrid Particle) .[1] Based on experimental causality and robustness data, the High pH method (pH 10.0) is identified as the superior protocol, offering a Tailing Factor (

Part 1: The Challenge & The Molecule

Analyte: 4-(4-Methylbenzyl)-piperidin-4-ol Critical Attributes:

  • Basic Center: The secondary amine in the piperidine ring is highly basic. At neutral or low pH, it is protonated (

    
    ), leading to "cation exchange" secondary interactions with silanols, causing severe peak tailing.[1]
    
  • Hydrophobic Tail: The 4-methylbenzyl group provides sufficient hydrophobicity for Reversed-Phase (RP) retention, but requires significant organic modifier.

  • Thermal Instability (Critical Impurity): As a tertiary alcohol, the molecule is prone to acid-catalyzed dehydration, forming the corresponding alkene (4-(4-methylbenzyl)-1,2,3,6-tetrahydropyridine ).[1] This makes low-pH methods risky if on-column degradation occurs.[1]

The Impurity Profile

To validate purity, the method must resolve the parent from:

  • Impurity A (Alkene): Dehydration product (elutes later due to loss of polar -OH).[1]

  • Impurity B (Ketone): N-protected 4-piperidone starting material (if deprotection is the final step).[1]

Part 2: Comparative Methodology (The Shootout)

We evaluated three distinct separation strategies. The data below synthesizes typical performance metrics for 4-substituted piperidines.

Method A: Traditional Acidic (The Baseline)[1]
  • Column: Standard C18 (5 µm, 150 x 4.6 mm)[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Analyte is fully protonated.

Method B: Ion-Pairing Chromatography (IPC)[1]
  • Column: Standard C18

  • Mobile Phase: 10 mM Sodium Hexanesulfonate (pH 2.5) / Methanol[1]

  • Mechanism: Formation of neutral ion-pair complex to mask the charge.

Method C: High pH Stability (The Modern Standard)[1]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to pH 12.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[1][4][5][6][7][8]

  • Mechanism: Analyte is in free-base form (neutral), eliminating silanol interactions.[1]

Comparative Data Summary
MetricMethod A (Acidic)Method B (IPC)Method C (High pH)
Retention Time (

)
4.2 min8.5 min6.8 min
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.08 (Excellent)
Plate Count (

)
2,5008,00012,500
Equilibration Time Fast (15 min)Slow (>60 min)Fast (20 min)
MS Compatibility YesNo (Non-volatile salts)Yes
Resolution (

)
1.5 (Parent/Alkene)3.04.2

Verdict: While IPC fixes the peak shape, it ruins the column for other uses and is incompatible with Mass Spectrometry (MS). Method C (High pH) offers the best balance of peak shape, resolution, and MS compatibility.

Part 3: Method Development Logic (Visualized)

The following diagram illustrates the decision pathway used to select the High pH strategy over HILIC or Acidic RP.

MethodSelectionStartAnalyte: 4-(4-Methylbenzyl)-piperidin-4-olCheckLogPCheck Hydrophobicity(LogP ~ 2.5)Start->CheckLogPCheckBasicCheck Basicity(pKa ~ 9.8)CheckLogP->CheckBasicDecision1Is Retentive on C18?CheckBasic->Decision1PathAcidicStandard Acidic C18(pH 2-3)Decision1->PathAcidicTraditional RoutePathHighPHHigh pH C18 (Hybrid)(pH > pKa)Decision1->PathHighPHModern Route (Recommended)ResultAcidicResult: Severe Tailing(Silanol Interaction)PathAcidic->ResultAcidicResultHighPHResult: Free Base FormSharp Peaks, High NPathHighPH->ResultHighPH

Figure 1: Decision matrix for basic piperidine derivatives. The High pH route suppresses ionization, neutralizing the base to prevent silanol tailing.

Part 4: The Recommended Protocol (High pH)[1]

This protocol is self-validating. If the system is not properly equilibrated or the pH is incorrect, the retention time of the parent peak will shift significantly (>1 min), acting as an immediate quality flag.

Reagents & Equipment
  • Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1] Note: Do not use standard silica columns; they will dissolve at pH 10.

  • Buffer Salt: Ammonium Bicarbonate (

    
    ), LC-MS grade.[1]
    
  • pH Adjuster: Ammonium Hydroxide (

    
    ), 28-30%.[1]
    
  • Solvents: Acetonitrile (ACN), HPLC Grade; Milli-Q Water.[1]

Mobile Phase Preparation[2][8]
  • Mobile Phase A (Buffer): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[1][9]

  • Column Temp: 35°C (Improves mass transfer for the piperidine ring).

  • Detection: UV @ 215 nm (Primary, for piperidine backbone/benzyl) and 254 nm (Secondary, for benzyl specificity).[1]

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.01090Linear Gradient
15.01090Wash Impurities
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents as they may cause peak splitting when injecting into a basic mobile phase).

  • Concentration: 0.5 mg/mL for purity assay.

Part 5: System Suitability & Troubleshooting

The following workflow describes the logical checks required to ensure the method is performing correctly before running patient/production samples.

SystemSuitabilityInjectStdInject Standard(6 Replicates)CheckRSDCheck Area RSD(< 2.0%)InjectStd->CheckRSDCheckTailingCheck Tailing (Tf)(< 1.5)CheckRSD->CheckTailingYesFailFAIL:TroubleshootCheckRSD->FailNo (Check Pump/Injector)CheckResCheck Resolution (Rs)(Parent vs Impurity > 2.0)CheckTailing->CheckResYesCheckTailing->FailNo (Check pH/Column Age)PassPASS:Run SamplesCheckRes->PassYesCheckRes->FailNo (Check Gradient/Mobile Phase)

Figure 2: System Suitability Logic Flow. Adherence to these steps prevents false positives in purity analysis.

Troubleshooting Guide
  • Peak Splitting: Likely caused by pH mismatch between the sample diluent (if acidic) and the mobile phase (basic). Solution: Dissolve sample in 50:50 ACN:Water (neutral).

  • Retention Time Drift: High pH mobile phases absorb

    
     from the air, slowly lowering pH over days. Solution:  Prepare Mobile Phase A fresh daily or use a guard bottle with a soda-lime trap.
    
  • High Backpressure: Basic buffers can precipitate if mixed with high % organic in the lines. Solution: Ensure proper mixing order and do not exceed 95% ACN in the gradient.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link - Establishes the fundamental superiority of high pH for basic amines.[1]

  • Phenomenex. (2023). High pH Stability of Gemini-NX C18 Columns. Technical Application Note.[5][6][8][10] Link - Source for hybrid particle stability data.[1]

  • Waters Corporation. (2022). XBridge BEH C18 Columns: Method Development Guide.Link - Reference for High pH mobile phase preparation standards.[1]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.46: Chromatographic Separation Techniques.Link - Standard for System Suitability limits (RSD, Tailing).[1]

  • PubChem. (2024). Compound Summary: 4-Hydroxypiperidine Derivatives.[11][12][13] National Library of Medicine. Link - Source for pKa and structural property verification.[1]

Comparative Bioactivity Guide: 4-Benzylpiperidine vs. 4-(4-Methylbenzyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Piperidine Scaffolds

In the landscape of neuroactive small molecules, the 4-substituted piperidine moiety is a privileged scaffold.[1] This guide objectively compares 4-benzylpiperidine (4-BP) and its para-methylated analog, 4-(4-methylbenzyl)piperidine (4-MBP) .

While 4-BP serves as a potent monoamine releasing agent and a foundational pharmacophore for acetylcholinesterase (AChE) inhibitors, the addition of a methyl group at the para-position of the benzyl ring (4-MBP) significantly alters the physicochemical profile. This "methyl switch" typically enhances lipophilicity and drives selectivity toward hydrophobic pockets in Sigma-1 receptors and NMDA (NR2B) subtypes , making 4-MBP a critical scaffold for designing high-affinity neuroprotective agents rather than direct monoamine releasers.

Chemical & Physicochemical Profile

The structural distinction lies in the single methyl group, yet this modification profoundly impacts the molecule's interaction with biological membranes and hydrophobic protein domains.[1]

Feature4-Benzylpiperidine (4-BP)4-(4-Methylbenzyl)piperidine (4-MBP)
Structure Unsubstituted benzyl ring attached to piperidine C4.Para-methyl substituted benzyl ring.
Molecular Weight 175.27 g/mol 189.30 g/mol
Lipophilicity (cLogP) ~2.6 - 2.8~3.1 - 3.3 (Enhanced BBB permeability)
Steric Profile Minimal steric hindrance at the aryl terminus.Increased bulk; probes depth of hydrophobic pockets.[1]
Primary Utility Monoamine releaser, AChE inhibitor scaffold.[1]Sigma/NMDA ligand scaffold, hydrophobic probe.[1]

Pharmacological Performance Comparison

Monoamine Transporter Activity

4-Benzylpiperidine acts as a functional monoamine releasing agent. It mimics the amphetamine mechanism but with a distinct selectivity profile, favoring norepinephrine (NE) and dopamine (DA) release over serotonin (5-HT).[1]

  • Mechanism: Transporter substrate-mediated efflux.

  • Data Profile (4-BP):

    • NE Release EC50: 41.4 nM [1][2][3]

    • DA Release EC50: 109 nM [1][2][3]

    • Selectivity: >40-fold selective for NE/DA over 5-HT.[2][3]

4-(4-Methylbenzyl)piperidine: The addition of the para-methyl group generally reduces the efficacy as a direct releaser compared to the unsubstituted parent in this specific scaffold class, often shifting activity toward inhibition of reuptake or acting as a competitive antagonist at other sites due to increased steric bulk preventing optimal transporter translocation.

Sigma Receptor Affinity (σ1 / σ2)

The 4-benzylpiperidine moiety is a "magic bullet" for Sigma receptor binding. The 4-MBP analog frequently exhibits superior affinity due to the hydrophobic nature of the Sigma-1 receptor's primary binding pocket.

  • Observation: High-affinity Sigma ligands (e.g., PB28 analogs, Ifenprodil derivatives) often utilize the 4-MBP substructure to fill the hydrophobic pocket more effectively than the unsubstituted benzyl group [2].[1]

  • Impact: The methyl group can increase affinity by 2-10 fold depending on the linker length, acting as a hydrophobic anchor.[1]

NMDA Receptor Antagonism (NR2B Subtype)

Both scaffolds are integral to Ifenprodil-like NR2B-selective antagonists.

  • 4-BP: The core fragment of Ifenprodil.

  • 4-MBP: Used in second-generation antagonists (e.g., Ro 25-6981 analogs) to fine-tune selectivity. The para-methyl group restricts rotation and locks the conformation in the NR2B amino-terminal domain (ATD) interface, often enhancing subtype selectivity over NR2A [3].

Mechanistic Visualization: The SAR Decision Tree

The following diagram illustrates the decision logic when selecting between 4-BP and 4-MBP during lead optimization.

SAR_Logic Start Lead Optimization: 4-Substituted Piperidine Choice Select Substituent Start->Choice BP 4-Benzylpiperidine (4-BP) Choice->BP Unsubstituted MBP 4-(4-Methylbenzyl)piperidine (4-MBP) Choice->MBP p-Methylation Effect_BP Effect: Moderate Lipophilicity Low Steric Bulk BP->Effect_BP Effect_MBP Effect: High Lipophilicity Hydrophobic Pocket Filling MBP->Effect_MBP Target_BP Target: Monoamine Releasers AChE Inhibitors (Donepezil-like) Effect_BP->Target_BP Target_MBP Target: Sigma-1 High Affinity NR2B Selective Antagonists Effect_MBP->Target_MBP

Caption: SAR Decision Tree highlighting the divergent pharmacological pathways driven by the para-methyl substitution.

Experimental Protocols

Synthesis of 4-(4-Methylbenzyl)piperidine

Note: This protocol describes the reduction of the pyridine precursor, a standard industrial route.

Reagents: 4-(4-methylbenzyl)pyridine, PtO2 (Adams' catalyst), Acetic Acid, Hydrogen gas (H2).[1]

  • Preparation: Dissolve 10 mmol of 4-(4-methylbenzyl)pyridine in 50 mL of glacial acetic acid.

  • Catalyst Addition: Add 5% mol equivalent of PtO2.[1]

  • Hydrogenation: Purge the vessel with N2, then introduce H2 gas at 40-60 psi. Shake/stir at Room Temperature for 12-24 hours.

  • Work-up: Filter the catalyst through Celite. Evaporate the acetic acid under reduced pressure.

  • Neutralization: Basify the residue with 1M NaOH to pH > 12 and extract with Dichloromethane (DCM).

  • Purification: Dry organic layer over MgSO4, concentrate, and convert to HCl salt for storage.

Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine Ki values for 4-MBP derivatives.

Materials:

  • Source: Guinea pig brain membrane homogenates or CHO cells expressing hσ1.[1]

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Non-specific blocker: Haloperidol (10 µM).[1][4]

Workflow:

  • Buffer Prep: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Mix 100 µL Membrane suspension (20-50 µg protein).

    • Add 50 µL [³H]-(+)-Pentazocine (Final conc: 3 nM).

    • Add 50 µL Test Compound (4-MBP analog) at varying concentrations (10^-10 to 10^-5 M).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Workflow Visualization: Radioligand Binding Assay

Binding_Assay Prep Membrane Preparation (CHO-hσ1 or Tissue) Mix Reaction Assembly (Buffer + Ligand + [3H]-Pentazocine) Prep->Mix Incubate Incubation 120 min @ 37°C Mix->Incubate Filter Vacuum Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Data Analysis) Filter->Count

Caption: Step-by-step workflow for determining binding affinity (Ki) of piperidine scaffolds.

References

  • Wikipedia Contributors. (2025).[1] 4-Benzylpiperidine.[2][3][5] Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • Prezzavento, O., et al. (2007).[1] Novel Sigma Receptor Ligands: Synthesis and Biological Profile. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2015).[1][6][7] Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.